(1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride
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Overview
Description
(1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one of the carbon atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions, including alkylation, reduction, and amination. For example, quinoline can be alkylated with ethyl iodide to form 1-ethylquinoline, which is then reduced to form the dihydroquinoline derivative. Finally, the amine group is introduced through amination.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinolines with different functional groups.
Scientific Research Applications
(1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic uses, such as in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
Isoquinoline: A structural isomer of quinoline.
Chloroquine: A well-known antimalarial drug derived from quinoline.
Quinine: An alkaloid used for treating malaria.
Uniqueness: (1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride is unique due to its specific structural features, such as the ethyl group and the dihydroquinoline moiety, which influence its chemical reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in research and industry.
Properties
IUPAC Name |
(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-2-14-7-3-4-11-8-10(9-13)5-6-12(11)14;/h5-6,8H,2-4,7,9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAGULVVAQBYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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